methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate
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Overview
Description
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a benzoate ester. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate is a compound that belongs to the imidazo[1,2-a]pyridine class . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine derivatives have been reported to interact with various targets such as the vegfr2 receptors , which play a crucial role in tumor cell growth and angiogenesis .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the pi3kα active site , which regulates various cellular functions including cell proliferation, growth, and differentiation . They have also been reported to exhibit mTOR inhibitory activity .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to act against the human pi3kα active site , which is involved in the PI3K/Akt signaling pathway . This pathway plays a crucial role in regulating cell survival, growth, and proliferation .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate typically involves the condensation of imidazo[1,2-a]pyridine derivatives with benzoic acid or its derivatives. Common synthetic strategies include:
Condensation Reactions: Utilizing benzoic acid derivatives and imidazo[1,2-a]pyridine under acidic or basic conditions.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product through a series of steps.
Oxidative Coupling: Employing oxidizing agents to couple imidazo[1,2-a]pyridine with benzoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes such as:
Microwave-Assisted Synthesis: Enhancing reaction rates and yields through microwave irradiation.
Catalytic Processes: Utilizing metal catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to corresponding amines or alcohols under reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Transition metal catalysts (e.g., palladium, copper) for coupling and substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Properties
IUPAC Name |
methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)16-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGDJLYSGLCKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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